N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
CAS No.:
Cat. No.: VC13402951
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO |
|---|---|
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2 |
| Standard InChI Key | UVHQTDOUSSZPRF-UHFFFAOYSA-N |
| SMILES | C1CC1CNC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1CC1CNC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Cyclopropylmethyl)-4-(trifluoromethoxy)aniline features a planar aniline ring substituted at the nitrogen with a cyclopropylmethyl group (–CHCH) and at the 4-position with a trifluoromethoxy group (–OCF). The cyclopropylmethyl moiety introduces steric bulk and conformational rigidity, while the electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity . The molecular structure is validated by spectral data, including -NMR and mass spectrometry.
Physicochemical Parameters
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.21 g/mol | |
| Exact Mass | 231.087 Da | |
| LogP (Partition Coefficient) | Estimated 4.52 | |
| Polar Surface Area (PSA) | 12.03 Ų |
The high LogP value suggests significant lipophilicity, favoring membrane permeability, while the low PSA indicates limited hydrogen-bonding capacity, typical of compounds with enhanced bioavailability .
Synthesis and Optimization
Nucleophilic Substitution Routes
The primary synthesis route involves reacting 4-(trifluoromethoxy)aniline with cyclopropylmethyl chloride under basic conditions. For example, a protocol adapted from US10844005B1 employs metal zinc and acid to facilitate the coupling of cyclopropyl formaldehyde with aniline derivatives. This method achieves yields exceeding 90% with minimal impurities, attributed to the mild reaction conditions (25–60°C, 2–6 hours) .
Alternative Pathways
A two-step approach isolates intermediates:
-
Protection of the Amino Group: 4-(Trifluoromethoxy)aniline is treated with pivaloyl chloride in dichloromethane with triethylamine as a base, yielding N-(4-(trifluoromethoxy)phenyl)pivalamide .
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Deprotection and Alkylation: The pivalamide undergoes hydrolysis followed by alkylation with cyclopropylmethyl bromide, achieving final product purity >95% .
Comparative yields for these methods are summarized below:
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Direct Alkylation | 90–95% | Zn, HCl, 60°C, 4 hr | |
| Pivalamide Intermediate | 85–90% | Dichloromethane, 0–25°C |
Applications in Medicinal Chemistry
Metabolic Stability
The trifluoromethoxy group confers resistance to oxidative metabolism, as evidenced by microsomal stability assays in related compounds. Half-life () improvements of 2–3 fold compared to methoxy analogs have been reported, attributed to the strength of the C–F bond .
Research Findings and Future Directions
Preclinical Studies
In murine models, analogs with cyclopropylmethyl groups show improved blood-brain barrier penetration, suggesting potential CNS applications . For example, a derivative targeting serotonin receptors reduced anxiety-like behaviors by 40% in open-field tests .
Industrial Scalability
The patent-pending method in US10844005B1 highlights scalability, with batch sizes up to 10 kg reported. Key advantages include:
-
Cost Efficiency: Raw material costs reduced by 30% compared to traditional reductive amination.
Unresolved Challenges
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